D-Ala-Lys-AMCA

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

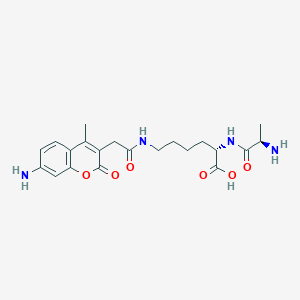

Structure

3D Structure

Properties

Molecular Formula |

C21H28N4O6 |

|---|---|

Molecular Weight |

432.5 g/mol |

IUPAC Name |

(2S)-6-[[2-(7-amino-4-methyl-2-oxochromen-3-yl)acetyl]amino]-2-[[(2R)-2-aminopropanoyl]amino]hexanoic acid |

InChI |

InChI=1S/C21H28N4O6/c1-11-14-7-6-13(23)9-17(14)31-21(30)15(11)10-18(26)24-8-4-3-5-16(20(28)29)25-19(27)12(2)22/h6-7,9,12,16H,3-5,8,10,22-23H2,1-2H3,(H,24,26)(H,25,27)(H,28,29)/t12-,16+/m1/s1 |

InChI Key |

JBMWHNASOBPJQQ-WBMJQRKESA-N |

Isomeric SMILES |

CC1=C(C(=O)OC2=C1C=CC(=C2)N)CC(=O)NCCCC[C@@H](C(=O)O)NC(=O)[C@@H](C)N |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=CC(=C2)N)CC(=O)NCCCCC(C(=O)O)NC(=O)C(C)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to D-Ala-Lys-AMCA: A Fluorescent Probe for Oligopeptide Transporter Research

For Researchers, Scientists, and Drug Development Professionals

Core Summary

D-Ala-Lys-AMCA is a fluorescently labeled dipeptide that serves as a valuable tool for investigating the activity of proton-coupled oligopeptide transporters (POTs), particularly PEPT1 and PEPT2. Comprising the dipeptide D-Alanine-L-Lysine conjugated to the blue-emitting fluorophore 7-amino-4-methylcoumarin-3-acetic acid (AMCA), this probe allows for real-time monitoring and quantification of transporter-mediated uptake in cells and tissues. Its primary application lies in the characterization of PEPT1 and PEPT2 function, the screening of potential drug candidates that may interact with these transporters, and the elucidation of their roles in both normal physiology and disease states, including cancer and drug absorption.

Introduction to this compound

This compound is a specialized molecular probe designed to be a substrate for the solute carrier family 15 (SLC15), which includes the peptide transporters PEPT1 (SLC15A1) and PEPT2 (SLC15A2). These transporters are responsible for the uptake of di- and tripeptides from the diet in the intestine (PEPT1) and the reabsorption of peptides in the kidney (PEPT1 and PEPT2), as well as playing roles in other tissues like the brain and lungs.[1]

The D-alanine residue in this compound confers resistance to intracellular degradation by peptidases, allowing the fluorescent signal to accumulate within cells that express functional peptide transporters. The AMCA fluorophore provides a strong blue fluorescence that can be readily detected using standard fluorescence microscopy, spectrophotometry, and flow cytometry.

Physicochemical and Photophysical Properties

A comprehensive understanding of the properties of this compound is essential for its effective use in research applications.

| Property | Value | Reference(s) |

| Chemical Formula | C₂₁H₂₈N₄O₆ | |

| Molecular Weight | 432.47 g/mol | |

| CAS Number | 375822-19-8 | |

| Appearance | Solid | |

| Solubility | Soluble in DMSO and water | [2] |

| Excitation Maximum (λex) | ~345-350 nm | [3][4] |

| Emission Maximum (λem) | ~440-450 nm | [3][4][5] |

| Quantum Yield (Φ) | Data not available for this compound; AMCA is known to be a bright fluorophore. | [4][6] |

| Molar Extinction Coefficient (ε) | Data not available for this compound. |

Mechanism of Transport and Signaling Pathway

This compound is transported into cells via the proton-coupled oligopeptide transporters PEPT1 and PEPT2. This process is an active transport mechanism driven by an inwardly directed proton gradient. The transporter functions as a symporter, moving both the dipeptide and one or more protons from the extracellular space into the cytoplasm.

Primary Use in Research: Characterizing PEPT1 and PEPT2 Activity

The primary utility of this compound is as a tool to measure the functional activity of PEPT1 and PEPT2 transporters in various biological systems.

Kinetic Analysis of Transporter Activity

By measuring the rate of this compound uptake at different concentrations, researchers can determine the kinetic parameters of the transporters, such as the Michaelis-Menten constant (Km) and the maximum transport velocity (Vmax). These parameters provide insights into the affinity of the transporter for the substrate and its transport capacity.

| Transporter | Biological System | Km (µM) | Vmax (relative units) | Reference(s) |

| PEPT1 | Renal Brush Border Membrane Vesicles (Outer Cortex) | 783.7 ± 115.7 | 2191.2 ± 133.9 ΔF/min/mg | [7] |

| PEPT2 | Renal Brush Border Membrane Vesicles (Outer Medulla) | 93.6 ± 21.9 | 935.8 ± 50.2 ΔF/min/mg | [7] |

| PEPT1 | Caco-2 cells (human colon adenocarcinoma) | Data not specifically for this compound, but transport is observed. | - | [2] |

Note: The kinetic data presented is for the related compound β-Ala-Lys-AMCA, which is expected to have similar transport kinetics to this compound.

High-Throughput Screening of Drug Candidates

This compound can be used in competitive inhibition assays to screen for compounds that interact with PEPT1 and PEPT2. A reduction in the uptake of this compound in the presence of a test compound indicates that the compound may be a substrate or inhibitor of the transporter. This is particularly relevant in drug development, as many orally administered drugs, such as β-lactam antibiotics and ACE inhibitors, are substrates of PEPT1.[1]

Visualization of Transporter Activity in Tissues and Cells

The fluorescent nature of this compound allows for the direct visualization of transporter activity in different cell types and tissue regions. This can be used to study the distribution and regulation of PEPT1 and PEPT2 expression. For example, studies have used this compound to demonstrate PEPT1-mediated uptake in the enterocytes of the small intestine.[1]

Experimental Protocols

Cell-Based Fluorescence Uptake Assay

This protocol is designed for measuring this compound uptake in cultured cells, such as Caco-2 or MDCK cells, which are commonly used models for studying intestinal and renal transport.

Materials:

-

This compound

-

Cell line expressing PEPT1 or PEPT2 (e.g., Caco-2, MDCK)

-

24- or 96-well black, clear-bottom microplates

-

Culture medium

-

Phosphate-Buffered Saline (PBS)

-

Transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS, pH 6.0)

-

Fluorescence plate reader or fluorescence microscope

Procedure:

-

Cell Seeding: Seed cells in a black, clear-bottom microplate at a density that will result in a confluent monolayer on the day of the experiment. For Caco-2 cells, this typically requires 21 days of culture to allow for differentiation.

-

Preparation of this compound Solution: Prepare a stock solution of this compound in DMSO or water. On the day of the experiment, dilute the stock solution to the desired final concentrations in pre-warmed transport buffer (pH 6.0).

-

Uptake Experiment: a. Aspirate the culture medium from the cell monolayer. b. Wash the cells twice with PBS. c. Add the this compound working solution to the cells. d. Incubate at 37°C for a specified time (e.g., 10-60 minutes). e. To stop the uptake, aspirate the this compound solution and wash the cells three times with ice-cold PBS.

-

Fluorescence Measurement: a. Add PBS to each well. b. Measure the intracellular fluorescence using a fluorescence plate reader (Excitation: ~350 nm, Emission: ~450 nm) or visualize the cells using a fluorescence microscope with a DAPI filter set.

-

Data Analysis: Quantify the fluorescence intensity and normalize it to the protein content of each well, if necessary. For inhibition studies, compare the fluorescence in the presence and absence of the test compound.

Immunohistochemistry for PEPT1 in Intestinal Tissue

This protocol describes the localization of the PEPT1 transporter in formalin-fixed, paraffin-embedded intestinal tissue sections.

Materials:

-

Formalin-fixed, paraffin-embedded intestinal tissue sections on slides

-

Xylene and graded ethanol series for deparaffinization and rehydration

-

Antigen retrieval solution (e.g., citrate buffer, pH 6.0)

-

Blocking solution (e.g., 10% normal goat serum in PBS)

-

Primary antibody against PEPT1

-

Fluorophore-conjugated secondary antibody

-

DAPI for nuclear counterstaining

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Deparaffinization and Rehydration: a. Immerse slides in xylene to remove paraffin. b. Rehydrate the tissue sections by sequential immersion in 100%, 95%, and 70% ethanol, followed by distilled water.

-

Antigen Retrieval: a. Perform heat-induced epitope retrieval by incubating the slides in pre-heated citrate buffer.

-

Blocking: a. Incubate the sections with blocking solution to prevent non-specific antibody binding.

-

Primary Antibody Incubation: a. Incubate the sections with the primary anti-PEPT1 antibody overnight at 4°C.

-

Secondary Antibody Incubation: a. Wash the sections with PBS. b. Incubate with the fluorophore-conjugated secondary antibody.

-

Counterstaining and Mounting: a. Wash the sections with PBS. b. Counterstain the nuclei with DAPI. c. Mount the slides with mounting medium.

-

Imaging: a. Visualize the staining using a fluorescence microscope.

Flow Cytometry-Based Uptake Assay

This protocol allows for the quantitative analysis of this compound uptake in a population of suspended cells.

Materials:

-

Suspension cell line expressing PEPT1 or PEPT2, or adherent cells brought into suspension

-

This compound

-

Transport buffer (e.g., HBSS, pH 6.0)

-

Flow cytometry tubes

-

Flow cytometer

Procedure:

-

Cell Preparation: a. Harvest cells and resuspend them in transport buffer at a concentration of approximately 1 x 10⁶ cells/mL.

-

Uptake Experiment: a. Add the this compound working solution to the cell suspension. b. Incubate at 37°C for the desired time. c. For negative controls, perform the incubation at 4°C or in the presence of a known PEPT1/PEPT2 inhibitor.

-

Sample Preparation for Flow Cytometry: a. Stop the uptake by adding ice-cold PBS and centrifuging the cells. b. Wash the cell pellet twice with ice-cold PBS. c. Resuspend the cells in PBS for flow cytometry analysis.

-

Flow Cytometry Analysis: a. Acquire data on a flow cytometer, using a UV or violet laser for excitation and a blue emission filter. b. Analyze the data to determine the mean fluorescence intensity of the cell population.

Conclusion

This compound is a powerful and versatile fluorescent probe for the study of PEPT1 and PEPT2 transporters. Its resistance to enzymatic degradation and its favorable fluorescent properties make it an ideal tool for a wide range of applications, from basic research into transporter function to high-throughput screening in drug discovery. The protocols and data presented in this guide provide a solid foundation for researchers to effectively utilize this compound in their studies of oligopeptide transport.

References

- 1. Intestinal peptide transport: ex vivo uptake studies and localization of peptide carrier PEPT1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Aminomethylcoumarin (AMCA) - Jackson ImmunoResearch [jacksonimmuno.com]

- 4. lumiprobe.com [lumiprobe.com]

- 5. FluoroFinder [app.fluorofinder.com]

- 6. lumiprobe.com [lumiprobe.com]

- 7. A new use of β-Ala-Lys (AMCA) as a transport reporter for PEPT1 and PEPT2 in renal brush border membrane vesicles from the outer cortex and outer medulla - PubMed [pubmed.ncbi.nlm.nih.gov]

The Fluorescent Peptide D-Ala-Lys-AMCA: A Technical Guide to its Mechanism of Action as a Substrate for Peptide Transporters

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the fluorescent peptide substrate, D-Ala-Lys-AMCA, detailing its mechanism of action, relevant quantitative data, and experimental protocols for its use in studying proton-coupled oligopeptide transporters (PEPTs).

Core Mechanism of Action: A Substrate for Cellular Uptake

Contrary to typical fluorescent enzyme substrates that are cleaved to produce a fluorescent signal, this compound functions as a substrate for transport. Its mechanism of action relies on its recognition and subsequent translocation across the cell membrane by proton-coupled oligopeptide transporters, primarily PEPT1 and PEPT2. The AMCA (Aminomethylcoumarin Acetate) moiety of the dipeptide is a blue fluorescent dye. Therefore, the activity of PEPT transporters can be quantified by measuring the rate of intracellular accumulation of fluorescence.

This compound is particularly useful for studying PEPT activity due to its stability against hydrolysis by peptidases. This resistance ensures that the measured fluorescence is a direct result of transport into the cell and not from the cleavage of the fluorescent tag in the extracellular space.

Quantitative Data

Table 1: Spectral Properties of AMCA

| Property | Value |

| Maximum Excitation Wavelength | 345-350 nm |

| Maximum Emission Wavelength | 450-480 nm |

| Quantum Yield | ~0.5 |

| Extinction Coefficient | ~19,000 cm⁻¹M⁻¹ |

Table 2: Kinetic Parameters for β-Ala-Lys-AMCA Transport by PEPT1 and PEPT2 in Renal Brush Border Membrane Vesicles [1]

| Transporter | Tissue Source | Km (μM) | Vmax (ΔF/min/mg protein) |

| PEPT1 | Outer Cortex | 783.7 ± 115.7 | 2191.2 ± 133.9 |

| PEPT2 | Outer Medulla | 93.6 ± 21.9 | 935.8 ± 50.2 |

Note: Data is for β-Ala-Lys-AMCA and serves as an approximation for this compound.

Signaling Pathways and Regulatory Mechanisms

PEPT transporters play a crucial role in nutrient uptake and drug delivery, and their expression and activity are regulated by various signaling pathways. In the context of cancer, particularly pancreatic cancer, PEPT1 is often upregulated and plays a significant role in supplying amino acids to fuel tumor growth.[2][3]

PEPT1 in the Tumor Microenvironment

The acidic tumor microenvironment, a result of the Warburg effect and lactate secretion, provides the necessary proton gradient to drive PEPT1-mediated transport. Lactate can also signal to increase the expression of matrix metalloproteinases (MMPs), which break down extracellular matrix proteins into di- and tripeptides that can then be transported into the cancer cells by PEPT1.[2][3]

References

- 1. A new use of β-Ala-Lys (AMCA) as a transport reporter for PEPT1 and PEPT2 in renal brush border membrane vesicles from the outer cortex and outer medulla - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. PEPT1 is essential for the growth of pancreatic cancer cells: a viable drug target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PEPT1 is essential for the growth of pancreatic cancer cells: a viable drug target - PMC [pmc.ncbi.nlm.nih.gov]

D-Ala-Lys-AMCA: A Technical Guide to its Chemical Structure and Fluorescent Properties for Cellular and Bacterial Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of D-Ala-Lys-AMCA, a fluorescent dipeptide probe widely utilized in cellular and microbiological research. The document details its chemical and fluorescent properties, mechanisms of action, and comprehensive experimental protocols for its application in studying oligopeptide transport and bacterial cell wall biosynthesis.

Core Properties of this compound

This compound is a fluorescent substrate known for its high specificity towards proton-coupled oligopeptide transporters (PEPT). It consists of a D-Alanine and a Lysine dipeptide conjugated to the blue-emitting fluorophore AMCA (7-amino-4-methylcoumarin-3-acetic acid). This structure allows it to be recognized and transported by specific cellular machinery, enabling researchers to visualize and quantify transport activity.

Chemical and Fluorescent Data

| Property | Value | Reference / Note |

| Molecular Formula | C₂₁H₂₈N₄O₆ | [1][2] |

| Molecular Weight | 432.47 g/mol | [1][2] |

| Excitation Maximum (λex) | ~390 nm | [3][4][5] |

| Emission Maximum (λem) | ~480 nm | [3][4][5] |

| Quantum Yield (Φ) | Data not available | For reference, the parent fluorophore AMCA has a reported quantum yield of ~0.5. |

| Molar Extinction Coeff. (ε) | Data not available | For reference, the parent fluorophore AMCA has a reported ε of ~18,000 M⁻¹cm⁻¹ at its absorption maximum. |

| Solubility | Soluble in DMSO and ddH₂O | [3] |

| CAS Number | 375822-19-8 | [1] |

Mechanisms of Action and Key Applications

This compound has two primary applications, each leveraging a distinct biological pathway: its transport into eukaryotic cells via oligopeptide transporters and its incorporation into bacterial cell walls.

Substrate for Oligopeptide Transporters (PEPT1 & PEPT2)

This compound is a recognized substrate for the Solute Carrier 15 (SLC15) family of transporters, primarily PEPT1 and PEPT2.[3][6] These transporters are responsible for the uptake of di- and tripeptides and various peptidomimetic drugs in tissues such as the small intestine, kidney, and certain cancer cells.[1][7][8] The transport is an active process driven by a proton gradient across the cell membrane.[8] By monitoring the intracellular accumulation of blue fluorescence, researchers can quantify transporter activity, screen for potential inhibitors, or assess the expression and function of PEPT transporters in different cell types.[1][3]

Bacterial Cell Wall Labeling

In bacteria, this compound can function as a fluorescent probe to label sites of new peptidoglycan (PG) synthesis. Unlike single fluorescent D-amino acids (FDAAs) that are typically incorporated in the periplasm by transpeptidases, dipeptide-based probes are believed to enter the cell and utilize the cytoplasmic steps of PG precursor synthesis.[9] The this compound dipeptide likely mimics the natural D-Ala-D-Ala substrate and is incorporated into the UDP-MurNAc-tripeptide by the MurF ligase enzyme.[9] This newly formed fluorescent pentapeptide precursor is then transported to the periplasm and integrated into the growing cell wall, allowing for direct visualization of PG synthesis and remodeling.

Detailed Experimental Protocols

The following protocols are provided as a guide and should be optimized based on the specific cell type, bacterial species, and experimental conditions.

Protocol: PEPT1/PEPT2 Uptake Assay in Cultured Cells

This protocol describes a method for measuring the uptake of this compound in adherent mammalian cells expressing peptide transporters.

Materials:

-

This compound

-

DMSO or ddH₂O for stock solution

-

Phosphate-Buffered Saline (PBS)

-

Serum-free cell culture medium or a transport buffer (e.g., MES-buffered saline, pH 6.0-6.5)

-

Adherent cells cultured in appropriate multi-well plates (e.g., 24- or 96-well)

-

Fluorescence microscope with appropriate filters (e.g., DAPI or similar filter set) or a fluorescence plate reader.

Methodology:

-

Preparation of Stock Solution: Prepare a 10-100 mM stock solution of this compound in high-quality DMSO or ddH₂O. Aliquot and store at -20°C to -80°C, protected from light.[3]

-

Preparation of Working Solution: On the day of the experiment, thaw a stock solution aliquot. Dilute the stock solution in pre-warmed (37°C) serum-free medium or transport buffer to the desired final concentration (e.g., 10-150 µM).[3] The optimal concentration should be determined empirically.

-

Cell Preparation: Grow cells to a suitable confluency in multi-well plates. On the day of the assay, aspirate the culture medium.

-

Washing: Gently wash the cells twice with warm PBS to remove residual medium. Each wash should last approximately 5 minutes.[3]

-

Incubation: Add the this compound working solution to the cells and incubate at 37°C for a defined period (e.g., 10 minutes to 2 hours).[3] For kinetic studies, use multiple time points. For inhibition assays, pre-incubate cells with the inhibitor before adding the probe.

-

Termination and Washing: Aspirate the working solution. Wash the cells 2-3 times with ice-cold PBS or culture medium to stop the transport and remove extracellular probe.[3]

-

Observation: Immediately observe the cells using a fluorescence microscope with an excitation filter around 390 nm and an emission filter around 480 nm.[3] Alternatively, quantify the fluorescence intensity using a plate reader.

Protocol: Fluorescent Labeling of Bacterial Peptidoglycan

This protocol outlines a general procedure for labeling bacterial cell walls using this compound.

Materials:

-

This compound

-

DMSO for stock solution

-

Bacterial culture in logarithmic growth phase

-

Appropriate growth medium (e.g., LB, TSB)

-

PBS or 70% (vol/vol) cold ethanol for fixing/washing

-

Microcentrifuge and tubes

-

Fluorescence microscope with glass slides and coverslips

Methodology:

-

Preparation of Stock Solution: Prepare a 10-50 mM stock solution of this compound in DMSO. Store in aliquots at -20°C, protected from light.

-

Bacterial Culture Preparation: Grow the bacterial species of interest in its appropriate liquid medium until it reaches the early- to mid-logarithmic growth phase.

-

Labeling: Add this compound from the stock solution directly to the bacterial culture to a final concentration of 100 µM to 500 µM. The optimal concentration and labeling time will vary significantly between species and should be determined empirically.

-

Incubation: Continue to incubate the culture under normal growth conditions (e.g., 37°C with shaking) for a duration ranging from a few minutes (for pulse-labeling of active growth zones) to one or more generations (for uniform cell wall labeling).

-

Washing and Fixation:

-

Pellet the bacterial cells by centrifugation (e.g., 5,000 x g for 3 minutes).

-

Discard the supernatant. Resuspend the cell pellet in fresh PBS to wash away the excess probe. Repeat this wash step 2-3 times.

-

(Optional) After the final wash, resuspend the cells in cold 70% ethanol or 4% paraformaldehyde in PBS to fix the cells.

-

-

Microscopy:

-

Place a small volume (2-5 µL) of the final cell suspension onto a clean microscope slide and cover with a coverslip. An agarose pad can be used to immobilize live cells.

-

Image the labeled bacteria using a fluorescence microscope equipped with filters appropriate for AMCA (Ex ~390 nm, Em ~480 nm).

-

Conclusion

This compound is a versatile and powerful fluorescent probe for researchers in cell biology, microbiology, and pharmacology. Its ability to be specifically transported by PEPT transporters provides a direct method for studying peptide uptake and transporter function in eukaryotic cells. Furthermore, its capacity to be integrated into bacterial peptidoglycan offers a valuable tool for investigating bacterial cell wall synthesis, growth dynamics, and morphology. The detailed protocols and mechanistic diagrams provided in this guide serve as a comprehensive resource for the effective application of this compound in research settings.

References

- 1. Mechanisms of Incorporation for D-Amino Acid Probes That Target Peptidoglycan Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. d-Amino Acid Chemical Reporters Reveal Peptidoglycan Dynamics of an Intracellular Pathogen - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. glpbio.com [glpbio.com]

- 7. bioivt.com [bioivt.com]

- 8. A new use of β-Ala-Lys (AMCA) as a transport reporter for PEPT1 and PEPT2 in renal brush border membrane vesicles from the outer cortex and outer medulla - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Imitate to illuminate: labeling of bacterial peptidoglycan with fluorescent and bio-orthogonal stem peptide-mimicking probes - PMC [pmc.ncbi.nlm.nih.gov]

D-Ala-Lys-AMCA: A Fluorescent Probe for In-Depth Characterization of PEPT1 and PEPT2 Transporters

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The proton-coupled oligopeptide transporters PEPT1 (SLC15A1) and PEPT2 (SLC15A2) are crucial players in the absorption and distribution of di- and tripeptides, as well as a wide array of peptidomimetic drugs.[1][2] Understanding the kinetics and dynamics of these transporters is paramount for drug discovery and development. D-Ala-Lys-AMCA, a fluorescently labeled dipeptide, has emerged as a valuable tool for characterizing the activity of PEPT1 and PEPT2. This guide provides a comprehensive overview of its application, including quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms and workflows.

PEPT1 is predominantly found in the apical membrane of intestinal epithelial cells and is considered a low-affinity, high-capacity transporter.[1][3] In contrast, PEPT2 is a high-affinity, low-capacity transporter with a broader tissue distribution, including the kidneys, brain, and lungs.[1][3] Both transporters actively transport their substrates by harnessing the energy of an inwardly directed proton gradient.[1][2]

Quantitative Analysis of this compound Transport

The fluorescent nature of this compound allows for real-time monitoring and quantification of its transport across cell membranes expressing PEPT1 or PEPT2. Kinetic parameters such as the Michaelis-Menten constant (Km) and maximum transport velocity (Vmax) are essential for comparing substrate affinity and transport efficiency. While specific kinetic data for this compound is context-dependent, studies using the structurally similar β-Ala-Lys-AMCA in renal brush border membrane vesicles (BBMV) provide valuable insights into the differential kinetics of PEPT1 and PEPT2.

| Transporter | Tissue/Cell Model | Substrate | Km (μM) | Vmax (ΔF/min/mg) | Citation |

| PEPT1 | Brush Border Membrane Vesicles - Outer Cortex (BBMV-OC) | β-Ala-Lys-AMCA | 783.7 ± 115.7 | 2191.2 ± 133.9 | [4] |

| PEPT2 | Brush Border Membrane Vesicles - Outer Medulla (BMMV-OM) | β-Ala-Lys-AMCA | 93.6 ± 21.9 | 935.8 ± 50.2 | [4] |

Note: The data presented is for β-Ala-Lys-AMCA, which serves as a close analogue for this compound in demonstrating the kinetic differences between PEPT1 and PEPT2. Km reflects the substrate concentration at half-maximal transport velocity, with a lower Km indicating higher affinity. Vmax represents the maximum rate of transport.

Experimental Protocols

The following protocols provide a detailed methodology for conducting cellular uptake assays using this compound to characterize PEPT1 and PEPT2 activity. These protocols are adaptable for various cell lines, including HEK293 cells stably expressing the transporters or Caco-2 cells endogenously expressing PEPT1.[5][6][7][8]

Cellular Uptake Assay for PEPT1/PEPT2 in Transfected HEK293 Cells

This protocol is designed for HEK293 cells stably transfected with and overexpressing either PEPT1 or PEPT2.

Materials:

-

HEK293 cells stably expressing PEPT1 or PEPT2

-

Wild-type (non-transfected) HEK293 cells (for negative control)

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Phosphate-Buffered Saline (PBS)

-

Transport Buffer (e.g., MES-buffered saline, pH 6.0-6.6)

-

This compound stock solution (in DMSO or ddH2O)[6]

-

Optional: Known PEPT1/PEPT2 inhibitors (e.g., Gly-Sar, cefadroxil) for competition assays[9][]

-

96-well black, clear-bottom microplates

Procedure:

-

Cell Seeding:

-

Seed the PEPT1- or PEPT2-expressing HEK293 cells and wild-type HEK293 cells into a 96-well black, clear-bottom plate at an appropriate density to achieve a confluent monolayer on the day of the experiment.

-

Incubate at 37°C in a 5% CO2 incubator for 24-48 hours.

-

-

Preparation of Reagents:

-

Prepare the this compound working solution by diluting the stock solution in the transport buffer to the desired final concentrations.

-

If performing an inhibition assay, prepare solutions of the inhibitor in the transport buffer.

-

-

Uptake Assay:

-

On the day of the experiment, aspirate the cell culture medium from the wells.

-

Wash the cells twice with PBS (or transport buffer at pH 7.4).[6]

-

For inhibition studies, pre-incubate the cells with the inhibitor solution for a specified time (e.g., 10-15 minutes) at 37°C.

-

To initiate the uptake, add the this compound working solution to each well.

-

Incubate the plate at 37°C for a predetermined time course (e.g., 10, 30, 60, 120 minutes).[6]

-

-

Termination of Uptake and Fluorescence Measurement:

-

To stop the transport, aspirate the this compound solution and immediately wash the cells three times with ice-cold PBS to remove extracellular fluorescence.

-

After the final wash, add a suitable lysis buffer or PBS to the wells.

-

Measure the intracellular fluorescence using a fluorescence plate reader with excitation and emission wavelengths appropriate for AMCA (Ex/Em = ~390/480 nm).[6][11]

-

-

Data Analysis:

-

Subtract the fluorescence values of the wild-type HEK293 cells (background) from the values of the transfected cells.

-

For kinetic analysis, plot the rate of uptake (fluorescence intensity per unit time) against the this compound concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

-

For inhibition assays, compare the uptake of this compound in the presence and absence of the inhibitor.

-

Visualizing the Process: Diagrams

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

Caption: Proton-coupled transport mechanism of this compound via PEPT1/PEPT2.

Caption: Experimental workflow for a this compound cellular uptake assay.

Conclusion

This compound serves as a robust and versatile fluorescent substrate for the functional characterization of PEPT1 and PEPT2 transporters. Its use in cellular uptake assays allows for the determination of key kinetic parameters and the screening of potential inhibitors, providing invaluable data for drug development and physiological research. The methodologies and conceptual frameworks presented in this guide offer a solid foundation for researchers to effectively utilize this powerful tool in their investigations of peptide and peptidomimetic drug transport.

References

- 1. Structural snapshots of human PepT1 and PepT2 reveal mechanistic insights into substrate and drug transport across epithelial membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural basis for antibiotic transport and inhibition in PepT2, the mammalian proton-coupled peptide transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. A new use of β-Ala-Lys (AMCA) as a transport reporter for PEPT1 and PEPT2 in renal brush border membrane vesicles from the outer cortex and outer medulla - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. glpbio.com [glpbio.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Assays for Analyzing the Role of Transport Proteins in the Uptake and the Vectorial Transport of Substances Affecting Cell Viability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Construction of HEK293 cells stably expressing wild-type organic anion transporting polypeptide 1B1 (OATP1B1*1a) and variant OATP1B1*1b and OATP1B1*15 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 11. medchemexpress.com [medchemexpress.com]

The Discovery and Initial Characterization of D-Ala-Lys-AMCA: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: D-Ala-Lys-AMCA is a fluorescently labeled dipeptide that has emerged as a valuable tool for investigating the activity of proton-coupled oligopeptide transporters (PEPTs).[1][2][3][][5] These transporters play a crucial role in the absorption and disposition of di- and tripeptides from dietary protein breakdown, as well as peptidomimetic drugs, in various tissues. This technical guide provides a comprehensive overview of the discovery, initial characterization, and key applications of this compound.

Physicochemical Properties and Data Presentation

This compound is a synthetic molecule consisting of a D-alanine and a lysine residue, with the fluorescent probe 7-amino-4-methylcoumarin-3-acetic acid (AMCA) conjugated to the lysine side chain. This fluorescent modification allows for the sensitive detection and quantification of its transport into cells.

| Property | Value | Source |

| Molecular Formula | C21H28N4O6 | [3][] |

| Molecular Weight | 432.47 g/mol | [3][] |

| CAS Number | 375822-19-8 | [3][] |

| Appearance | Powder | [5] |

| Solubility | Soluble in DMSO | [3] |

| Fluorescence | Emits blue fluorescence | [1][2][3][5] |

| Excitation Wavelength (Ex) | ~390 nm | [1] |

| Emission Wavelength (Em) | ~480 nm | [1] |

| Storage | Store at -20°C or -80°C in the dark. Avoid repeated freeze-thaw cycles. | [1][2][3] |

Mechanism of Action: A Fluorescent Substrate for PEPTs

This compound functions as a substrate for proton-coupled oligopeptide transporters, most notably PEPT1 and PEPT2.[1][2][] The uptake of this compound into cells is an active transport process driven by an inwardly directed proton gradient. This pH-dependent transport mechanism allows for the accumulation of the fluorescent probe inside cells expressing these transporters.[6]

The intensity of the intracellular fluorescence is directly proportional to the transport activity. Consequently, this compound is a valuable tool for:

-

Characterizing the expression and functional activity of PEPT1 and PEPT2 in various cell types and tissues.[1][2][7]

-

Screening and characterizing potential substrates or inhibitors of PEPT transporters.[1][]

-

Visualizing dipeptide transport across cellular membranes.[8]

Mechanism of this compound transport via PEPT1/PEPT2.

Key Experimental Findings

This compound has been utilized in a variety of biological systems to probe the function of peptide transporters.

| Cell Line / Tissue | Transporter(s) Studied | Key Findings | Reference(s) |

| Caco-2 Cells | PEPT1 | This compound is transported into Caco-2 cells. | [1][5] |

| Liver Cancer Cells | PEPT1 | Transport of this compound was observed, suggesting a potential for tumor-targeted drug delivery. The uptake was competitively inhibited by PEPT1 substrates. | [1][3][] |

| Prostate Cancer Cells (LNCaP, PC-3) | PEPT1, PEPT2 | This compound accumulated in LNCaP (high PEPT2 expression) and PC-3 (high PEPT1 expression) cells, but not in DU145 cells with weak PEPT1 expression. | [6] |

| Murine Small Intestine | PEPT1 | This compound was taken up by enterocytes, with decreasing intensity from the villus tip to the base. This uptake was competitively inhibited by cefadroxil, captopril, and glycyl-glutamine. | [] |

| Renal Brush Border Membrane Vesicles | PEPT1, PEPT2 | The related compound β-Ala-Lys-AMCA was shown to be a good substrate for renal peptide transporters. | [8][9] |

Experimental Protocols

The following provides a generalized methodology for a cell-based fluorescence microscopy assay using this compound. This protocol should be optimized for specific cell types and experimental conditions.

1. Preparation of Stock and Working Solutions:

-

Stock Solution: Prepare a 100 mM stock solution of this compound in dimethyl sulfoxide (DMSO).[1][2]

-

Storage: Aliquot and store the stock solution at -20°C or -80°C in the dark.[1][2][3]

-

Working Solution: On the day of the experiment, dilute the stock solution to the desired final concentration (e.g., 25-150 µM) in pre-warmed serum-free cell culture medium or Phosphate-Buffered Saline (PBS).[1] It is recommended to prepare this solution fresh.

2. Cell Preparation and Staining:

-

Culture cells to the desired confluency on a suitable imaging plate or coverslip.

-

Wash the cells twice with PBS for 5 minutes each time.[1][2]

-

Add the this compound working solution to the cells and incubate at 37°C for 1-3 hours.[1] The optimal incubation time may vary depending on the cell type and transporter expression levels.

3. Imaging:

-

Aspirate the dye working solution.

-

Wash the cells 2-3 times with culture medium for 5 minutes each time to remove extracellular probe.[1][2]

-

Observe the intracellular fluorescence using a fluorescence microscope with appropriate filters for AMCA (Ex/Em = ~390/480 nm).[1][2]

4. Inhibition Assay (Optional):

-

To confirm the specificity of uptake, pre-incubate the cells with a known PEPT inhibitor (e.g., Gly-Sar) before adding the this compound working solution. A reduction in fluorescence intensity compared to the control (without inhibitor) indicates specific transport.[][6]

General experimental workflow for cell-based this compound uptake assay.

Conclusion

This compound is a well-characterized fluorescent probe that serves as an invaluable tool for studying the functional activity of peptide transporters PEPT1 and PEPT2. Its utility in various cell and tissue models has been demonstrated, providing insights into peptide transport mechanisms and offering a platform for the screening of transporter substrates and inhibitors. The straightforward experimental protocols and robust fluorescent signal make it an accessible and reliable reagent for researchers in cell biology, pharmacology, and drug development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. glpbio.com [glpbio.com]

- 5. This compound | TargetMol [targetmol.com]

- 6. Expression profile and functional activity of peptide transporters in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. A new use of β-Ala-Lys (AMCA) as a transport reporter for PEPT1 and PEPT2 in renal brush border membrane vesicles from the outer cortex and outer medulla - PubMed [pubmed.ncbi.nlm.nih.gov]

Key research papers on the synthesis of D-Ala-Lys-AMCA

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the synthesis of D-Ala-Lys-AMCA (D-Alanine-Lysine-7-amino-4-methylcoumarin), a fluorescent dipeptide substrate. It is widely utilized in biochemical assays to characterize the activity of enzymes such as the proton-coupled oligopeptide transporter 1 (PEPT1).[1][2][3][][5][6] The synthesis of this and similar fluorescent peptides often involves standard solid-phase peptide synthesis (SPPS) techniques.[7][8][9]

Synthetic Strategy Overview

The synthesis of this compound can be efficiently achieved through a multi-step process that combines solid-phase and solution-phase chemistry. The general strategy involves the sequential coupling of amino acids to a solid support, followed by the attachment of the AMCA fluorophore and final cleavage from the resin. Protecting groups are used throughout the synthesis to prevent unwanted side reactions.

A logical and efficient workflow for the synthesis is outlined below:

Caption: General workflow for the solid-phase synthesis of this compound.

Detailed Experimental Protocols

The following protocols are a composite of standard procedures in solid-phase peptide synthesis and are analogous to methods used for creating similar dipeptide conjugates.

Materials and Reagents:

-

Rink Amide resin

-

Fmoc-Lys(Boc)-OH

-

Fmoc-D-Ala-OH

-

7-Amino-4-methylcoumarin (AMCA)

-

N,N'-Diisopropylethylamine (DIPEA)

-

Hexafluorophosphate Benzotriazole Tetramethyl Uronium (HBTU)

-

Piperidine

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-Hydroxysuccinimide (NHS)

-

High-Performance Liquid Chromatography (HPLC) system

Step 1: Resin Swelling

-

Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

-

Wash the resin with DCM (3x) and DMF (3x).

Step 2: Coupling of the First Amino Acid (Fmoc-Lys(Boc)-OH)

-

Dissolve Fmoc-Lys(Boc)-OH (3 equivalents relative to resin loading), HBTU (3 eq.), and DIPEA (6 eq.) in DMF.

-

Add the solution to the resin and shake at room temperature for 2 hours.

-

Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

Step 3: Fmoc Deprotection

-

Add a solution of 20% piperidine in DMF to the resin.

-

Shake for 10 minutes and drain. Repeat once.

-

Wash the resin with DMF (5x) and DCM (5x).

Step 4: Coupling of the Second Amino Acid (Fmoc-D-Ala-OH)

-

Dissolve Fmoc-D-Ala-OH (3 eq.), HBTU (3 eq.), and DIPEA (6 eq.) in DMF.

-

Add the solution to the resin and shake at room temperature for 2 hours.

-

Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

Step 5: Fmoc Deprotection

-

Repeat Step 3 to remove the Fmoc group from D-Alanine.

Step 6: Coupling of AMCA

-

Dissolve AMCA (2 eq.), EDC (2 eq.), and NHS (2 eq.) in DMF.

-

Add the solution to the resin and shake overnight at room temperature in the dark.

-

Wash the resin with DMF (5x) and DCM (5x).

Step 7: Cleavage and Deprotection

-

Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5).

-

Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide in cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide under vacuum.

Step 8: Purification

-

Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., water/acetonitrile mixture).

-

Purify the peptide by reverse-phase HPLC using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.

-

Collect the fractions containing the pure product and lyophilize to obtain the final this compound as a powder.

Quantitative Data Summary

| Parameter | Expected Value | Method of Analysis |

| Overall Yield | 15-30% | Gravimetric |

| Purity | >95% | HPLC |

| Molecular Weight | 432.47 g/mol | Mass Spectrometry |

| Excitation Wavelength | ~390 nm | Fluorospectrometer |

| Emission Wavelength | ~480 nm | Fluorospectrometer |

Logical Relationships in Synthesis

The synthesis relies on a series of protection and deprotection steps to ensure the correct sequence and modification of the peptide.

Caption: Logical relationships between protecting groups and reactions in the synthesis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. glpbio.com [glpbio.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound | TargetMol [targetmol.com]

- 7. Solid-phase fluorescent BODIPY–peptide synthesis via in situ dipyrrin construction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Direct solid-phase synthesis and fluorescence labeling of large, monodisperse mannosylated dendrons in a peptide synthesizer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis of N alpha-(tert-butoxycarbonyl)-N epsilon-[N-(bromoacetyl)-beta-alanyl]-L-lysine: its use in peptide synthesis for placing a bromoacetyl cross-linking function at any desired sequence position - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The synthesis and characteristics of adenylyl-(5'----N epsilon)-lysyl peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Solid-phase synthesis of d-fructose-derived Heyns peptides utilizing Nα-Fmoc-Lysin[Nε-(2-deoxy-d-glucos-2-yl),Nε-Boc]-OH as building block - PMC [pmc.ncbi.nlm.nih.gov]

The Role of D-Ala-Lys-AMCA in Elucidating Peptide Transport Mechanisms: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The fluorescent dipeptide D-Ala-Lys-AMCA serves as a valuable tool for investigating the mechanisms of peptide transport, particularly through the proton-coupled oligopeptide transporter 1 (PEPT1). This technical guide provides an in-depth overview of the application of this compound in studying peptide transport, complete with quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.

This compound is a fluorescent derivative of the dipeptide D-Ala-Lys, conjugated to 7-amino-4-methylcoumarin-3-acetic acid (AMCA). This fluorophore allows for the direct visualization and quantification of its uptake into cells and tissues, making it a powerful probe for characterizing the activity of peptide transporters.[1][2] PEPT1, a member of the solute carrier family 15 (SLC15), is a low-affinity, high-capacity transporter primarily expressed in the small intestine, where it plays a crucial role in the absorption of dietary di- and tripeptides.[3][4] It is also involved in the absorption of various peptidomimetic drugs.[2]

Core Principles of this compound as a PEPT1 Substrate

The utility of this compound in peptide transport studies is based on the following principles:

-

Fluorescence: The AMCA moiety imparts a strong blue fluorescence to the dipeptide (excitation/emission ≈ 390/480 nm), enabling its detection using fluorescence microscopy and spectroscopy.[5]

-

PEPT1-mediated Transport: this compound is recognized and transported by PEPT1. This transport is proton-dependent and can be competitively inhibited by other known PEPT1 substrates.[2]

-

Visualization of Transport Activity: By monitoring the accumulation of fluorescence inside cells or tissues, researchers can qualitatively and quantitatively assess PEPT1 transport activity. This is particularly useful for identifying tissues and cell types that express functional PEPT1 and for screening potential drug candidates that may interact with this transporter.[2][6]

Quantitative Data on Peptide Transporter Substrates

| Substrate | Transporter | Tissue/System | Km (μM) | Vmax (ΔF/min/mg) | Reference |

| β-Ala-Lys-AMCA | PEPT1 | Renal Brush Border Membrane Vesicles (Outer Cortex) | 783.7 ± 115.7 | 2191.2 ± 133.9 | [7] |

| β-Ala-Lys-AMCA | PEPT2 | Renal Brush Border Membrane Vesicles (Outer Medulla) | 93.6 ± 21.9 | 935.8 ± 50.2 | [7] |

Note: The data presented above is for β-Ala-Lys-AMCA and should be considered as an approximation for the kinetic parameters of this compound.

Inhibition of Fluorescent Peptide Uptake

Competitive inhibition studies are crucial for confirming the specificity of this compound transport. The uptake of this fluorescent substrate is inhibited by various known PEPT1 substrates.

| Fluorescent Substrate | Inhibitor | System | Inhibition Details | Reference |

| This compound | Glycyl-glutamine | Murine Small Intestine | Competitive inhibition | [2][6] |

| This compound | Cefadroxil (β-lactam antibiotic) | Murine Small Intestine | Competitive inhibition | [2] |

| This compound | Captopril (ACE inhibitor) | Murine Small Intestine | Competitive inhibition | [2] |

| β-Ala-Lys-AMCA (100μM) | Gly-Gln | Renal Brush Border Membrane Vesicles (Outer Cortex - PEPT1) | 69% inhibition | [7] |

| β-Ala-Lys-AMCA (100μM) | Gly-Gln | Renal Brush Border Membrane Vesicles (Outer Medulla - PEPT2) | 80% inhibition | [7] |

Experimental Protocols

In Vitro this compound Uptake Assay in Caco-2 Cells

This protocol describes a method for visualizing and quantifying the uptake of this compound in the human colon adenocarcinoma cell line, Caco-2, which is a widely used model for the intestinal barrier and expresses PEPT1.

Materials:

-

Caco-2 cells

-

This compound

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and penicillin-streptomycin

-

Phosphate-buffered saline (PBS)

-

Hanks' Balanced Salt Solution (HBSS), pH 6.0 and pH 7.4

-

Known PEPT1 inhibitor (e.g., Gly-Gln)

-

Fluorescence microscope with appropriate filter sets (Ex/Em ≈ 390/480 nm) or a fluorescence plate reader

Procedure:

-

Cell Culture: Culture Caco-2 cells in DMEM in T-75 flasks at 37°C in a humidified atmosphere of 5% CO2. Passage the cells regularly and seed them onto 24-well plates or chamber slides for the uptake experiment. Allow the cells to differentiate for 18-21 days to form a confluent monolayer with well-developed tight junctions.[8][9]

-

Preparation of Solutions:

-

Prepare a stock solution of this compound (e.g., 10 mM in DMSO or water) and store it at -20°C.

-

On the day of the experiment, dilute the this compound stock solution in HBSS (pH 6.0) to the desired final concentration (e.g., 25-150 µM).[1]

-

Prepare a solution of a known PEPT1 inhibitor (e.g., 20 mM Gly-Gln) in HBSS (pH 6.0) for the inhibition control.

-

-

Uptake Assay:

-

Wash the Caco-2 cell monolayers twice with pre-warmed HBSS (pH 7.4).

-

For the experimental group, add the this compound working solution to the cells.

-

For the inhibition control, pre-incubate the cells with the PEPT1 inhibitor solution for 10-15 minutes before adding the this compound working solution (containing the inhibitor).

-

For the negative control, add HBSS (pH 6.0) without this compound.

-

Incubate the plates at 37°C for a specified time (e.g., 10 minutes to 2 hours).[1]

-

-

Termination of Uptake and Washing:

-

Aspirate the uptake solution.

-

Wash the cells three times with ice-cold HBSS (pH 7.4) to remove extracellular this compound.

-

-

Visualization and Quantification:

-

Fluorescence Microscopy: Immediately visualize the intracellular fluorescence using a fluorescence microscope. Capture images for qualitative analysis of uptake and cellular localization.

-

Fluorescence Plate Reader: For quantitative analysis, lyse the cells in a suitable buffer (e.g., RIPA buffer) and measure the fluorescence intensity of the lysate using a fluorescence plate reader. Normalize the fluorescence intensity to the protein concentration of the lysate.

-

Ex Vivo this compound Uptake Assay in Murine Small Intestine

This protocol describes a method for visualizing PEPT1-mediated transport in freshly isolated segments of the murine small intestine.[2][10]

Materials:

-

Mouse small intestine

-

This compound

-

Krebs-Ringer bicarbonate buffer, gassed with 95% O2 / 5% CO2

-

Known PEPT1 inhibitors (e.g., cefadroxil, captopril)

-

Cryostat and embedding medium (e.g., OCT)

-

Fluorescence microscope

Procedure:

-

Tissue Preparation:

-

Euthanize a mouse according to approved animal protocols.

-

Immediately excise the small intestine and place it in ice-cold Krebs-Ringer buffer.

-

Cut the intestine into small segments (e.g., 1-2 cm).

-

-

Uptake Experiment:

-

Place the intestinal segments in Krebs-Ringer buffer containing this compound (e.g., 25 µM) and incubate at 37°C for a specified time (e.g., 10-30 minutes), while continuously gassing the buffer with 95% O2 / 5% CO2.[2]

-

For inhibition studies, pre-incubate some segments with a PEPT1 inhibitor before adding this compound.

-

As a negative control, incubate a segment at 4°C to assess passive diffusion.[2]

-

-

Tissue Processing:

-

After incubation, wash the segments thoroughly with ice-cold Krebs-Ringer buffer.

-

Embed the tissue segments in OCT compound and freeze them in liquid nitrogen.

-

Cut thin sections (e.g., 10 µm) using a cryostat and mount them on microscope slides.

-

-

Visualization:

-

Observe the sections under a fluorescence microscope to visualize the localization of this compound uptake in the intestinal villi.

-

Signaling Pathways and Experimental Workflows

PEPT1 Transport Mechanism

The transport of this compound via PEPT1 is an active process driven by a proton gradient. The transporter couples the influx of the dipeptide with the influx of protons down their electrochemical gradient.

Caption: Proton-coupled transport of this compound via PEPT1.

Downstream Signaling Activated by PEPT1 Substrate Transport

While the direct signaling consequences of this compound transport are not well-characterized, studies have shown that the transport of certain bacterial peptides by PEPT1 can trigger intracellular inflammatory signaling cascades, such as the NF-κB and MAP kinase pathways.[3][11][12] This is particularly relevant in the context of inflammatory bowel disease, where PEPT1 expression is upregulated in the colon.[3]

Caption: PEPT1-mediated activation of inflammatory signaling pathways.

Experimental Workflow for Studying PEPT1-Mediated Transport

The following diagram outlines a typical experimental workflow for investigating the role of this compound in peptide transport.

Caption: Workflow for this compound peptide transport studies.

Conclusion

This compound is a versatile and effective tool for the qualitative and quantitative assessment of PEPT1-mediated peptide transport. Its fluorescent properties allow for direct visualization of uptake, making it suitable for a range of in vitro and ex vivo experimental models. While specific kinetic parameters for this compound are yet to be fully elucidated, data from analogous compounds and competitive inhibition studies confirm its utility in characterizing PEPT1 function. Furthermore, understanding the potential downstream signaling consequences of peptide transport through PEPT1 opens up new avenues for research in areas such as intestinal inflammation and drug delivery. This guide provides a comprehensive framework for researchers to effectively utilize this compound in their studies of peptide transport and its physiological and pathological implications.

References

- 1. PepT1 mediates transport of the proinflammatory bacterial tripeptide l-Ala-γ-d-Glu-meso-DAP in intestinal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.physiology.org [journals.physiology.org]

- 3. Function, Regulation, and Pathophysiological Relevance of the POT Superfamily, Specifically PepT1 in Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Peptide transporter isoforms are discriminated by the fluorophore‐conjugated dipeptides β‐Ala‐ and d‐Ala‐Lys‐N‐7‐amino‐4‐methylcoumarin‐3‐acetic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Intestinal peptide transport: ex vivo uptake studies and localization of peptide carrier PEPT1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A new use of β-Ala-Lys (AMCA) as a transport reporter for PEPT1 and PEPT2 in renal brush border membrane vesicles from the outer cortex and outer medulla - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. merckmillipore.com [merckmillipore.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. [PDF] Intestinal peptide transport: ex vivo uptake studies and localization of peptide carrier PEPT1. | Semantic Scholar [semanticscholar.org]

- 11. hPepT1 transports muramyl dipeptide, activating NF-kappaB and stimulating IL-8 secretion in human colonic Caco2/bbe cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Structural snapshots of human PepT1 and PepT2 reveal mechanistic insights into substrate and drug transport across epithelial membranes - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to D-Ala-Lys-AMCA in Fluorescence Microscopy for Bacterial Cell Wall Analysis

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the core principles and methodologies for utilizing D-Ala-Lys-AMCA (D-Alanyl-L-Lysyl-7-amino-4-methylcoumarin-3-acetic acid) in fluorescence microscopy. This powerful tool enables the visualization of peptidoglycan synthesis, a fundamental process in bacterial physiology and a key target for antimicrobial drug development.

Introduction to Fluorescent D-Amino Acids (FDAAs)

This compound belongs to a class of molecules known as fluorescent D-amino acids (FDAAs). These probes are invaluable for studying the bacterial cell wall, or peptidoglycan (PG), a unique and essential macromolecule that provides structural integrity and shape to most bacteria.[1][2] The core principle behind FDAAs is their ability to be metabolically incorporated into the PG during its synthesis, effectively tagging sites of new cell wall growth with a fluorescent marker.[1] This allows for the direct visualization of PG dynamics in living bacteria with minimal perturbation.[1]

Mechanism of this compound Incorporation into Peptidoglycan

The incorporation of this compound into the bacterial cell wall is not a random process but is mediated by the enzymes responsible for PG synthesis and remodeling. The primary mechanism involves the activity of transpeptidases, also known as penicillin-binding proteins (PBPs), and in some bacteria, L,D-transpeptidases (Ldts).[3][4]

These enzymes recognize the D-alanine moiety of the probe and incorporate it into the peptide side chains of the peptidoglycan. This process typically occurs in the periplasmic space (in Gram-negative bacteria) or on the outer surface of the cytoplasmic membrane (in Gram-positive bacteria).[5][6] The incorporation is a result of the inherent promiscuity of these enzymes, which can accept unnatural D-amino acid substrates.

It is important to note that for single D-amino acid probes, the incorporation is primarily an extracytoplasmic event and does not involve the cytoplasmic precursor synthesis pathway.[5][6] This specificity makes FDAAs excellent reporters of PG cross-linking and remodeling activities.

Figure 1. Incorporation of this compound into the bacterial peptidoglycan via transpeptidase activity.

Quantitative Data and Spectral Properties

For successful fluorescence microscopy, understanding the spectral properties and optimal working conditions of this compound is crucial.

| Parameter | Value | Reference |

| Fluorophore | AMCA (7-amino-4-methylcoumarin-3-acetic acid) | [7] |

| Excitation Wavelength (λex) | ~350 nm | [8] |

| Emission Wavelength (λem) | ~450 nm | [8] |

| Color | Blue | [8] |

| Typical Working Concentration | 0.1 - 1 mM (empirical optimization recommended) | [4] |

| Typical Incubation Time | 30 seconds to several generations (application-dependent) | [1] |

Note: The optimal concentration and incubation time can vary significantly between bacterial species and experimental goals (e.g., pulse-labeling versus long-term labeling). It is highly recommended to perform a titration experiment to determine the best conditions for your specific application.

Experimental Protocols

Preparation of this compound Stock Solution

-

Dissolve this compound powder in sterile, anhydrous dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-100 mM).

-

Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C, protected from light.

General Protocol for Bacterial Labeling

This protocol provides a general framework for labeling both Gram-positive and Gram-negative bacteria.

-

Bacterial Culture: Grow the bacterial species of interest in appropriate liquid culture medium to the desired growth phase (e.g., exponential phase).

-

Labeling:

-

Dilute the this compound stock solution directly into the bacterial culture to the desired final concentration (e.g., 250 µM).

-

Incubate the culture under normal growth conditions (e.g., 37°C with shaking) for the desired labeling period. This can range from a few minutes for "pulse" labeling to several hours for uniform cell wall staining.

-

-

Washing (Optional but Recommended):

-

Pellet the bacterial cells by centrifugation (e.g., 5000 x g for 3 minutes).

-

Discard the supernatant containing the excess probe.

-

Resuspend the cell pellet in fresh, pre-warmed growth medium or a suitable buffer (e.g., phosphate-buffered saline, PBS).

-

Repeat the washing step 2-3 times to reduce background fluorescence.

-

-

Fixation (Optional):

-

If fixation is required for downstream applications, resuspend the final cell pellet in a suitable fixative (e.g., 4% paraformaldehyde in PBS or cold 70% ethanol).

-

Incubate for the appropriate time (e.g., 15-30 minutes at room temperature).

-

Wash the fixed cells with PBS to remove the fixative.

-

-

Microscopy:

-

Resuspend the final cell pellet (live or fixed) in a small volume of PBS or mounting medium.

-

Mount the cells on a microscope slide or in a suitable imaging chamber.

-

Image the cells using a fluorescence microscope equipped with a UV filter set (e.g., DAPI or AMCA filter cube).

-

Figure 2. A generalized workflow for labeling bacterial cells with this compound.

Advanced Applications: Pulse-Chase Labeling

A powerful application of FDAAs is in pulse-chase experiments to visualize the spatial and temporal dynamics of cell wall synthesis. This involves sequentially labeling a bacterial population with different colored FDAAs. For instance, a culture can be first "pulsed" with this compound (blue fluorescence) and then "chased" with a green or red fluorescent D-amino acid. This allows for the visualization of older versus newer zones of peptidoglycan synthesis.

Figure 3. Logical flow of a pulse-chase experiment using two different colored FDAAs.

Considerations and Best Practices

-

Photobleaching: AMCA, like many blue fluorophores, can be susceptible to photobleaching. It is advisable to use an anti-fade mounting medium and minimize the exposure of the sample to the excitation light.[8]

-

Cell Permeability: For Gram-negative bacteria, the outer membrane can be a barrier to some probes. The small size of this compound generally allows for good penetration, but this may need to be empirically verified for specific species.

-

Toxicity: While FDAAs are generally considered non-toxic at working concentrations, it is good practice to assess any potential impact on bacterial growth rates, especially for long-term labeling experiments.

-

Controls: Always include an unlabeled control sample to assess the level of autofluorescence from your bacterial species under the imaging conditions used.

Conclusion

This compound and other fluorescent D-amino acids are powerful tools for the in-situ labeling and visualization of bacterial peptidoglycan synthesis. By understanding the principles of their incorporation and following optimized protocols, researchers can gain valuable insights into bacterial growth, cell division, and the effects of antimicrobial compounds on cell wall integrity. This technical guide provides a foundational framework for the successful application of this compound in microbiological research and drug discovery.

References

- 1. Synthesis of fluorescent D-amino acids and their use for probing peptidoglycan synthesis and bacterial growth in situ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Full color palette of fluorescent d-amino acids for in situ labeling of bacterial cell walls - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Imitate to illuminate: labeling of bacterial peptidoglycan with fluorescent and bio-orthogonal stem peptide-mimicking probes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. d-Amino Acid Chemical Reporters Reveal Peptidoglycan Dynamics of an Intracellular Pathogen - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanisms of Incorporation for D-Amino Acid Probes That Target Peptidoglycan Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. iris-biotech.de [iris-biotech.de]

- 8. Aminomethylcoumarin (AMCA) - Jackson ImmunoResearch [jacksonimmuno.com]

Commercial suppliers and availability of D-Ala-Lys-AMCA for research

An In-depth Whitepaper on the Commercial Availability, and Research Applications of a Key Fluorescent Peptide Transporter Substrate

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of D-Ala-Lys-AMCA, a fluorescent dipeptide derivative widely used to study the activity of proton-coupled oligopeptide transporters (PEPTs). This document details its commercial availability, key chemical and physical properties, and established experimental protocols for its use in cell-based assays.

Introduction to this compound

This compound is a fluorescently labeled dipeptide consisting of D-Alanine and L-Lysine, with the fluorophore 7-amino-4-methylcoumarin-3-acetic acid (AMCA) conjugated to the lysine side chain. It serves as a specific substrate for PEPT1, a transporter protein predominantly expressed in the small intestine and, as recent studies have shown, also in certain cancer cells, including hepatocarcinoma.[1][2] Its fluorescence (excitation/emission ≈ 390/480 nm) allows for the direct visualization and quantification of its uptake into cells, making it an invaluable tool for characterizing PEPT1 expression and function.[3][4]

Commercial Availability and Supplier Information

This compound is readily available from several commercial suppliers, typically for research use only. It is often supplied as a hydrochloride (HCl) or trifluoroacetate (TFA) salt to improve solubility and stability. Researchers should always refer to the supplier's specific product datasheet and certificate of analysis for the most accurate and up-to-date information.

| Supplier | Product Name | CAS Number | Purity | Available Forms |

| TargetMol | This compound | 375822-19-8 | Information not readily available | TFA salt[5] |

| MedchemExpress | This compound | 375822-19-8 | 98.77% | Hydrochloride[3] |

| Biosynth | This compound | 375822-19-8 | Information not readily available | Standard form |

| AbMole | This compound | 375822-19-8 | >98% | Standard form |

| GlpBio | This compound | 375822-19-8 | >98.00% | Hydrochloride[6][7] |

| BOC Sciences | This compound | 375822-19-8 | >98% | Standard form[] |

Physicochemical and Handling Properties

Proper handling and storage of this compound are crucial for maintaining its integrity and ensuring reproducible experimental results.

| Property | Value | Source |

| Molecular Formula | C₂₁H₂₈N₄O₆ | [] |

| Molecular Weight | 432.47 g/mol | [] |

| Excitation Wavelength | ~390 nm | [3] |

| Emission Wavelength | ~480 nm | [3] |

| Solubility | Soluble in DMSO and water. For the hydrochloride salt, solubility in water is reported as 100 mg/mL and in DMSO as 14.71 mg/mL.[2][6] | [2][6] |

| Storage | Store powder at -20°C for up to 3 years. In solvent, store at -80°C for up to 1 year. Avoid repeated freeze-thaw cycles.[9] | [9] |

Mechanism of Action: PEPT1-Mediated Transport

This compound is transported into cells via the proton-coupled oligopeptide transporter 1 (PEPT1). This process is an active transport mechanism that relies on an inwardly directed proton gradient across the cell membrane. The influx of protons down their electrochemical gradient drives the uptake of the dipeptide into the cytoplasm.

Caption: PEPT1-mediated cotransport of this compound and protons.

Experimental Protocols

The following are generalized protocols for utilizing this compound in cell-based uptake assays. These should be optimized for specific cell lines and experimental conditions.

Preparation of Stock and Working Solutions

-

Stock Solution (10 mM): Dissolve the appropriate amount of this compound powder in high-quality, anhydrous DMSO to make a 10 mM stock solution. For example, for the hydrochloride salt (MW: 468.93 g/mol ), dissolve 4.69 mg in 1 mL of DMSO. Aliquot and store at -20°C or -80°C.[3]

-

Working Solution: On the day of the experiment, dilute the stock solution to the desired final concentration (e.g., 25-150 µM) in a pre-warmed, serum-free cell culture medium or an appropriate buffer (e.g., Hanks' Balanced Salt Solution, HBSS).[3][4] Protect the working solution from light.

Cellular Uptake Assay in Adherent Cells (e.g., Caco-2, HepG2)

This protocol is adapted from methodologies described for studying PEPT1 function in intestinal and liver cancer cell lines.[1][2]

-

Cell Seeding: Seed cells in a suitable format (e.g., 24-well or 96-well plates, or on chamber slides) at a density that will result in a confluent monolayer on the day of the experiment. For Caco-2 cells, this typically requires a 21-day culture period to allow for differentiation and polarization.[10]

-

Cell Washing: On the day of the assay, gently wash the cell monolayer twice with pre-warmed PBS or HBSS to remove any residual culture medium.[3]

-

Incubation with this compound: Add the this compound working solution to the cells and incubate at 37°C for a specified period (e.g., 10 minutes to 2 hours).[3][4] The optimal incubation time should be determined empirically.

-

Termination of Uptake: To stop the uptake, aspirate the working solution and immediately wash the cells three times with ice-cold PBS.

-

Visualization and Quantification:

-

Fluorescence Microscopy: Add fresh PBS or a suitable imaging buffer to the cells and visualize the intracellular fluorescence using a fluorescence microscope equipped with a filter set appropriate for AMCA (Ex/Em ≈ 390/480 nm).[3]

-

Plate Reader Quantification: For a quantitative assessment, lyse the cells in a suitable lysis buffer (e.g., RIPA buffer). Transfer the lysate to a black 96-well plate and measure the fluorescence intensity using a microplate reader. Normalize the fluorescence signal to the total protein concentration of the lysate.

-

Experimental Workflow Diagram

Caption: Workflow for a cell-based this compound uptake assay.

Conclusion

This compound is a versatile and indispensable tool for researchers investigating the function of peptide transporters, particularly PEPT1. Its commercial availability from multiple suppliers and its well-characterized fluorescent properties facilitate its use in a variety of experimental settings. The protocols and data presented in this guide provide a solid foundation for the successful application of this compound in cell-based assays to explore nutrient uptake, drug delivery, and the role of peptide transporters in health and disease. Researchers are encouraged to consult the cited literature and supplier-specific documentation for further details and to optimize protocols for their specific research needs.

References

- 1. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]

- 2. file.glpbio.com [file.glpbio.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. targetmol.com [targetmol.com]

- 6. glpbio.com [glpbio.com]

- 7. glpbio.com [glpbio.com]

- 9. This compound | TargetMol [targetmol.com]

- 10. Re-Use of Caco-2 Monolayers in Permeability Assays—Validation Regarding Cell Monolayer Integrity - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Live-Cell Imaging with D-Ala-Lys-AMCA

Introduction

Live-cell imaging of bacteria is a critical tool for understanding fundamental processes such as cell growth, division, and the effects of antimicrobial agents. Fluorescent D-amino acids (FDAAs) are powerful probes that enable the visualization of bacterial cell wall synthesis in real-time.[1][2] These molecules are incorporated into the peptidoglycan (PG) layer by penicillin-binding proteins (PBPs) during the cell wall's natural synthesis and remodeling processes.[3]

D-Ala-Lys-AMCA is a dipeptide probe consisting of D-Alanine and L-Lysine, with the blue fluorescent dye AMCA (Aminomethylcoumarin Acetate) conjugated to the lysine side chain. This probe is recognized by the bacterial transpeptidases that crosslink peptide stems in the peptidoglycan, leading to covalent labeling of areas with active cell wall synthesis.[3] This application note provides a comprehensive guide for using this compound for live-cell imaging of bacteria, including detailed protocols, data presentation, and workflow diagrams.

Principle of the Method

The bacterial cell wall is primarily composed of peptidoglycan, a polymer of sugars and amino acids that forms a mesh-like layer outside the plasma membrane.[1][4] The final step in PG synthesis involves the cross-linking of adjacent peptide side chains, a reaction catalyzed by D,D-transpeptidases, commonly known as penicillin-binding proteins (PBPs).[3][5]

This compound mimics the terminal D-Ala-D-Ala motif of the pentapeptide PG precursor. PBPs recognize this probe and incorporate it into the peptide side chain, releasing the terminal D-Alanine in the process. This results in the covalent attachment of the AMCA fluorophore to the bacterial cell wall, allowing for direct visualization of PG synthesis sites. The intensity of the fluorescent signal can also correlate with the metabolic activity and growth rate of the bacteria.[6][7]

Peptidoglycan Synthesis and FDAA Incorporation Pathway

Caption: Mechanism of this compound incorporation into the bacterial cell wall.

Quantitative Data Summary

This section summarizes the key properties of the AMCA fluorophore and provides representative data for a typical labeling experiment. Actual results will vary depending on the bacterial species, growth conditions, and imaging setup.

Table 1: Properties of AMCA Fluorophore

| Property | Value | Reference |

| Excitation Maximum (Ex) | ~350 nm | [8] |

| Emission Maximum (Em) | ~450 nm | [8][9] |

| Molar Extinction Coefficient | ~19,000 cm⁻¹M⁻¹ | [10] |

| Recommended Excitation | Mercury Lamp, UV Laser | [8] |

| Recommended Filter Set | UV (e.g., DAPI filter set) | [8] |

| Key Characteristics | Large Stokes Shift, pH-independent fluorescence (pH 4-10), Prone to photobleaching | [8][9] |

Table 2: Representative Experimental Parameters & Results

| Parameter | Gram-Negative (e.g., E. coli) | Gram-Positive (e.g., B. subtilis) | Notes |

| Probe Concentration | 50 - 500 µM | 50 - 500 µM | Optimal concentration should be determined empirically. |

| Incubation Time | 5 - 30 minutes | 5 - 30 minutes | For log-phase cells. Shorter times for pulse-labeling. |

| Signal-to-Background | > 5 | > 8 | Gram-positives often show brighter labeling due to thicker PG layer. |

| Photostability | Moderate | Moderate | Use of an anti-fade mounting medium is highly recommended.[8] |

Experimental Protocols

This protocol provides a step-by-step guide for labeling both Gram-negative and Gram-positive bacteria with this compound for live-cell fluorescence microscopy.

Materials and Reagents

-

This compound probe

-

Anhydrous Dimethyl Sulfoxide (DMSO) for stock solution

-

Bacterial strain of interest

-

Appropriate liquid growth medium (e.g., LB, TSB)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Microcentrifuge tubes

-

Glass slides and coverslips

-

Agarose for mounting pads

-

Anti-fade mounting medium (optional, but recommended)[8]

Protocol: Step-by-Step Labeling and Imaging

-

Preparation of Stock Solution:

-

Prepare a 10-100 mM stock solution of this compound in anhydrous DMSO.

-

Aliquot into small volumes and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.

-

-

Bacterial Culture Preparation:

-

Inoculate 5 mL of the appropriate growth medium with a single colony of the desired bacterial strain.

-

Incubate overnight at the optimal growth temperature with shaking.

-

The following day, back-dilute the overnight culture 1:100 into fresh, pre-warmed medium.

-

Grow the culture to the mid-logarithmic phase (e.g., OD₆₀₀ of 0.3-0.6).

-

-

Labeling of Bacteria:

-